N-(butan-2-yl)-3,5-dichlorobenzamide

Description

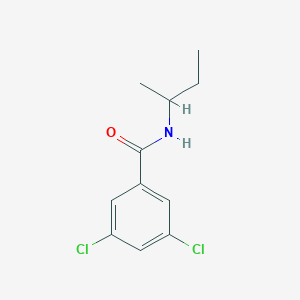

N-(Butan-2-yl)-3,5-dichlorobenzamide (IUPAC: 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide), commonly known as propyzamide (CAS 23950-58-5), is a halogenated aromatic amide derivative with significant herbicidal activity. Structurally, it consists of a 3,5-dichlorobenzoyl group linked to a 2-methylbut-3-yn-2-yl amine moiety (Fig. 1a) . This compound is synthesized via reactions between 3,5-dichlorobenzoyl chloride and 2-amino-2-methylbut-3-yn-1-ol, yielding a purity ≥95% . Its crystal structure (monoclinic, space group P2₁/c) confirms the planar benzamide core and the alkyne-containing substituent, which enhances hydrophobic interactions in agricultural applications . Propyzamide is a selective herbicide effective against grasses in crops like lettuce and alfalfa, with commercial viability due to its low toxicity and high stability in soil .

Properties

Molecular Formula |

C11H13Cl2NO |

|---|---|

Molecular Weight |

246.13 g/mol |

IUPAC Name |

N-butan-2-yl-3,5-dichlorobenzamide |

InChI |

InChI=1S/C11H13Cl2NO/c1-3-7(2)14-11(15)8-4-9(12)6-10(13)5-8/h4-7H,3H2,1-2H3,(H,14,15) |

InChI Key |

PKDNDJWHIITRPR-UHFFFAOYSA-N |

SMILES |

CCC(C)NC(=O)C1=CC(=CC(=C1)Cl)Cl |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Benzamide Herbicides

RH 315 (N-(1,1-Dimethylpropyl)-3,5-Dichlorobenzamide)

RH 315 shares the 3,5-dichlorobenzamide core but substitutes the alkyne group with a branched alkyl chain (1,1-dimethylpropyl). This modification reduces steric hindrance, improving soil mobility and efficacy against perennial grasses. RH 315 increased alfalfa yields by 20–30% in field trials compared to propyzamide .

N-(1,1-Dimethyl-2-Propynyl)-3,5-Dichlorobenzamide (Propyzamide Variant)

A structural isomer of propyzamide, this compound replaces the butynyl group with a propynyl chain. Despite similar herbicidal activity, its shorter aliphatic tail reduces photostability, limiting its commercial use .

Table 1: Key Herbicidal Benzamides

Neuroprotective and Medicinal Benzamides

TTA-P2 and ML218

These Cav3.2 calcium channel inhibitors feature a 3,5-dichlorobenzamide "head" and an aliphatic "tail." Despite structural similarities to propyzamide, their substitution patterns (e.g., fluorinated tails) enable selective binding to neuronal ion channels, showing >90% inhibition in vitro. TTA-P2’s binding pose deviates by ~30° from ML218 due to tail flexibility, highlighting the role of substituent geometry in neuroactivity .

N-(1H-Benzo[d]imidazol-2-yl)-3,5-Dichlorobenzamide (Compound 22)

This derivative replaces the aliphatic chain with a benzimidazole ring, creating an N,O-bidentate ligand. It exhibits neuroprotective effects via mGluR5 modulation, with 69% yield in synthesis and a molecular weight of 306.0 Da .

Table 2: Neuroactive Benzamides

Insecticidal and Agrochemical Derivatives

N-Substituted Phenylurea-Benzamide Hybrids

Compounds like 2,4-dichloro-N-[(2-methoxyphenyl)carbamoyl]benzamide (3a) integrate urea and benzamide moieties. These hybrids demonstrate 80–90% mortality against Aulacaspis tubercularis (white mango scale insect) at 100 ppm, outperforming propyzamide in pesticidal activity .

N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-Dichloro-2-hydroxybenzamide

This thiazole-containing analog shows dual herbicidal and insecticidal action, with a bromophenyl group enhancing bioavailability. However, its complex synthesis (low yields) limits scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.